3,4-Dicyclopropylazetidin-2-one
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Overview
Description
3,4-Dicyclopropylazetidin-2-one: is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . It belongs to the class of azetidinones, which are four-membered lactams. The compound is characterized by the presence of two cyclopropyl groups attached to the azetidinone ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dicyclopropylazetidin-2-one can be achieved through various methods. . This reaction is typically carried out in the presence of diethyl chlorophosphate as a catalyst, which facilitates the formation of the azetidinone ring under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation has also been explored to enhance reaction rates and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dicyclopropylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted azetidinones, amines, and oxo derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: 3,4-Dicyclopropylazetidin-2-one is used as a building block in organic synthesis. Its strained ring structure makes it a valuable intermediate for the synthesis of complex molecules .
Biology: In biological research, azetidinones are studied for their potential as enzyme inhibitors and as scaffolds for drug development .
Medicine: The compound’s unique structure has been explored for the development of new pharmaceuticals, particularly in the design of beta-lactam antibiotics .
Industry: In the industrial sector, this compound is used in the production of polymers and as a precursor for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 3,4-Dicyclopropylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s strained ring structure allows it to form covalent bonds with active sites of enzymes, inhibiting their activity. This mechanism is similar to that of beta-lactam antibiotics, which target bacterial cell wall synthesis .
Comparison with Similar Compounds
Azetidine: A four-membered nitrogen-containing ring similar to azetidinone but without the carbonyl group.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and reactivity.
Beta-lactam: A class of antibiotics that includes penicillins and cephalosporins, characterized by a four-membered lactam ring.
Uniqueness: 3,4-Dicyclopropylazetidin-2-one is unique due to the presence of two cyclopropyl groups, which impart additional ring strain and reactivity compared to other azetidinones. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .
Biological Activity
3,4-Dicyclopropylazetidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and case studies.
Chemical Structure and Synthesis
This compound belongs to the azetidinone class of compounds, characterized by a four-membered cyclic structure containing a carbonyl group. The synthesis of this compound typically involves cyclization reactions that can be optimized for yield and purity.
Synthesis Overview
- Starting Materials : Typically includes cyclopropyl-substituted precursors.
- Reaction Conditions : Vary depending on the specific synthetic route but often involve heating in polar solvents.
- Yield : Reported yields can vary significantly based on the methodology employed.
Biological Activity
The biological activities of this compound have been investigated across various studies, revealing its potential as an antimicrobial, anticancer, and antioxidant agent.
Antimicrobial Activity
Research indicates that azetidinone derivatives exhibit notable antimicrobial properties. For instance, studies have shown that this compound demonstrates significant activity against both Gram-positive and Gram-negative bacterial strains.
Bacterial Strain | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 12 | |
Pseudomonas aeruginosa | 10 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines.
These findings suggest that this compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
Antioxidant Activity
The antioxidant potential of this compound has been assessed using various assays. The compound exhibits a capacity to scavenge free radicals effectively.
Structure-Activity Relationship (SAR)
The biological activity of azetidinone derivatives is often influenced by their structural features. The presence of electron-withdrawing groups (EWGs) and specific substituents can enhance their pharmacological effects.
- Substitution Patterns : Variations in substituents at the 2-position of the azetidine ring have been linked to increased potency against microbial and cancerous cells.
- Pharmacophore Identification : The identification of key pharmacophoric elements is crucial for optimizing the efficacy of these compounds.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Anticancer Efficacy Study : A study comparing various azetidinone derivatives revealed that this compound outperformed others in inhibiting A549 cell proliferation, suggesting its potential as a lead compound for lung cancer therapy.
- Antimicrobial Resistance Study : In a comparative analysis against multidrug-resistant bacterial strains, the compound showed promising results, indicating its potential role in addressing antibiotic resistance.
Properties
IUPAC Name |
3,4-dicyclopropylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c11-9-7(5-1-2-5)8(10-9)6-3-4-6/h5-8H,1-4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBDDWCJEZDEJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2C(NC2=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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